molecular formula C8H13NO4S B12575642 Sulfuric acid--2,3-dimethylaniline (1/1) CAS No. 286410-35-3

Sulfuric acid--2,3-dimethylaniline (1/1)

Cat. No.: B12575642
CAS No.: 286410-35-3
M. Wt: 219.26 g/mol
InChI Key: QNGCBPWJNWJRAL-UHFFFAOYSA-N
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Description

Sulfuric acid--2,3-dimethylaniline (1/1) is a well-defined 1:1 stoichiometric molecular complex between sulfuric acid and 2,3-dimethylaniline (also known as 2,3-xylidine). This compound is primarily of interest in chemical synthesis and materials science research. In synthetic chemistry, 2,3-dimethylaniline is a known building block in the preparation of pharmaceuticals, such as mefenamic acid , and herbicides . The formation of a complex with sulfuric acid can alter the properties of the aniline derivative, potentially making it a more stable or reactive intermediate in various organic synthesis pathways, including condensation reactions . Beyond synthetic applications, the study of sulfuric acid-amine complexes is crucial in atmospheric chemistry, as they are key precursors in new particle formation (NPF) events . Although often studied with amines like dimethylamine, the fundamental interactions involve the stabilization of sulfuric acid clusters by amine compounds, a process that can be investigated using well-characterized complexes like this one . Researchers utilize this compound to explore its specific mechanism of action in nucleation processes, where the amine base binds with the sulfuric acid, forming stable clusters that can overcome evaporation and grow into new particles . This complex is offered for research purposes to further investigate these and other potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

286410-35-3

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

2,3-dimethylaniline;sulfuric acid

InChI

InChI=1S/C8H11N.H2O4S/c1-6-4-3-5-8(9)7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H2,1,2,3,4)

InChI Key

QNGCBPWJNWJRAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Molar Ratio: Equimolar amounts of 2,3-dimethylaniline and sulfuric acid are mixed to form the 1:1 complex.
  • Temperature: The reaction is typically carried out at ambient to moderately elevated temperatures (20–80°C) to facilitate complexation without decomposition.
  • Atmosphere: An inert atmosphere (e.g., nitrogen) is often used to prevent oxidation or side reactions.
  • Solvent: The reaction can be performed neat or in a suitable solvent such as water or alcohols, depending on solubility and handling considerations.

Procedure

  • Slowly add sulfuric acid to a cooled solution or suspension of 2,3-dimethylaniline to control exothermicity.
  • Stir the mixture to ensure complete reaction and formation of the ammonium bisulfate or sulfate salt complex.
  • Isolate the complex by crystallization or precipitation, followed by filtration and drying under reduced pressure.

Hydrolysis and Salt-Forming Reactions Involving 2,3-Dimethylaniline and Sulfuric Acid

A recent patent (CN117603016A) describes a related process where 2,3-dimethylaniline undergoes salt-forming hydrolysis with inorganic acids including sulfuric acid to produce 2,3-dimethylphenol. Although this is a transformation rather than a simple complex formation, the initial step involves the formation of a salt between 2,3-dimethylaniline and sulfuric acid, which is relevant to understanding the complexation behavior.

Key Parameters from the Patent:

Parameter Value/Range Notes
Molar ratio (2,3-dimethylaniline : H2SO4) 1:1 to 1:6 Optimal 1:1 to 1:2 for complex formation
Temperature 200–300 °C High temperature for hydrolysis step
Reaction time 6–24 hours Duration for complete reaction
Atmosphere Inert (nitrogen) Prevents oxidation
Solvent Water Environmentally friendly
Extraction solvent Ethyl acetate, methyl isopropyl ketone, etc. For product isolation
Neutralizing agent Sodium bicarbonate solution For purification

This method highlights that sulfuric acid forms a salt with 2,3-dimethylaniline prior to further chemical transformation, indicating the feasibility of stable acid-base complex formation under controlled conditions.

Elevated Temperature Sulfuric Acid Reaction ("Baking Process")

Another method for preparing aminoaryl-sulfonic acids involves reacting arylamines with sulfuric acid at elevated temperatures and pressures, known as the "baking process" (EP0300275A2). Although primarily used for sulfonation, this process involves:

  • Heating a mixture of arylamine and sulfuric acid under pressure.
  • Water formed during the reaction is removed gradually.
  • The reaction temperature and water removal rate influence product purity and color.

This process can be adapted for preparing sulfuric acid complexes with aromatic amines by controlling temperature and water content to favor complex formation over sulfonation.

Analytical and Stability Considerations

Studies on related amines such as N,N-dimethylaniline show that acid-coated filters (e.g., sulfuric acid-coated glass fiber) are used for sampling due to strong acid-base interactions. However, retention efficiency can be low under humid conditions, indicating that the sulfuric acid-amine complex stability is sensitive to moisture and temperature.

Summary Table of Preparation Methods

Method Conditions Advantages Limitations
Direct acid-base complexation Equimolar mixing, 20–80°C, inert atmosphere Simple, direct, high purity complex Requires careful temperature control
Salt-forming hydrolysis (Patent CN117603016A) 1:1–1:6 molar ratio, 200–300°C, inert atmosphere, aqueous medium High yield, environmentally friendly High temperature, complex setup
Baking process (EP0300275A2) Elevated temperature & pressure, controlled water removal Scalable, industrially established Possible side reactions, color impurities
Analytical sampling studies Acid-coated filters, ambient to humid conditions Useful for monitoring complex stability Poor retention under humidity

Research Findings and Recommendations

  • The direct mixing of sulfuric acid and 2,3-dimethylaniline at controlled molar ratios and temperatures is the most straightforward method to prepare the 1:1 complex.
  • Elevated temperature methods can lead to side reactions; thus, temperature and water removal must be carefully managed.
  • Using an inert atmosphere prevents oxidation and degradation.
  • Extraction and purification steps (e.g., neutralization with sodium bicarbonate, solvent extraction) improve product purity.
  • Moisture control is critical for maintaining complex stability during preparation and storage.

Chemical Reactions Analysis

Types of Reactions: Sulfuric acid–2,3-dimethylaniline (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,3-dimethylaniline.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfonated 2,3-dimethylaniline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated 2,3-dimethylaniline derivatives.

Scientific Research Applications

Sulfuric acid–2,3-dimethylaniline (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of sulfuric acid–2,3-dimethylaniline (1/1) involves its interaction with molecular targets through its acidic and amine functional groups. The sulfuric acid component can donate protons, leading to protonation of substrates, while the 2,3-dimethylaniline component can participate in nucleophilic or electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Utility: Acid-amine complexes like sulfuric acid--2,3-dimethylaniline (1/1) are often intermediates in diazotization or sulfonation reactions.
  • Safety Considerations: Sulfuric acid complexes require careful handling due to corrosivity, paralleling precautions noted for sulfonic acid salts (e.g., ) and amides (e.g., ).
  • Data Gaps : The evidence lacks explicit information on the target compound’s synthesis, crystallography, or spectroscopy. Comparative insights are inferred from structurally related systems.

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